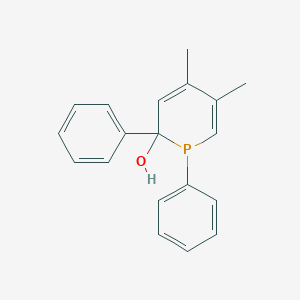
4,5-Dimethyl-1,2-diphenyl-1,2-dihydrophosphinin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dimethyl-1,2-diphenyl-1,2-dihydrophosphinin-2-ol is a chemical compound that belongs to the class of phosphinine derivatives Phosphinines are a group of heterocyclic compounds containing a phosphorus atom within a six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-1,2-diphenyl-1,2-dihydrophosphinin-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,5-dimethyl-1,2-diphenyl-1,2-dihydrophosphinine with an oxidizing agent to introduce the hydroxyl group at the 2-position. The reaction conditions often require a solvent such as dichloromethane and a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
化学反应分析
Types of Reactions
4,5-Dimethyl-1,2-diphenyl-1,2-dihydrophosphinin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming the parent phosphinine.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学研究应用
4,5-Dimethyl-1,2-diphenyl-1,2-dihydrophosphinin-2-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用机制
The mechanism by which 4,5-Dimethyl-1,2-diphenyl-1,2-dihydrophosphinin-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
相似化合物的比较
Similar Compounds
4,5-Dimethyl-1,2-diphenyl-1H-imidazole: Similar in structure but contains nitrogen instead of phosphorus.
4,5-Dimethyl-2-phenyl-1H-imidazole: Another imidazole derivative with different substitution patterns.
4,5-Dimethyl-1,2-diphenyl-1H-pyrazole: Contains a pyrazole ring instead of a phosphinine ring.
Uniqueness
4,5-Dimethyl-1,2-diphenyl-1,2-dihydrophosphinin-2-ol is unique due to the presence of the phosphorus atom within the ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where traditional nitrogen-containing heterocycles may not be suitable.
属性
CAS 编号 |
61157-02-6 |
|---|---|
分子式 |
C19H19OP |
分子量 |
294.3 g/mol |
IUPAC 名称 |
4,5-dimethyl-1,2-diphenylphosphinin-2-ol |
InChI |
InChI=1S/C19H19OP/c1-15-13-19(20,17-9-5-3-6-10-17)21(14-16(15)2)18-11-7-4-8-12-18/h3-14,20H,1-2H3 |
InChI 键 |
ZTKPWOREBKVYCW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(P(C=C1C)C2=CC=CC=C2)(C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596507.png)
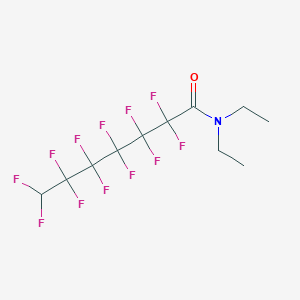
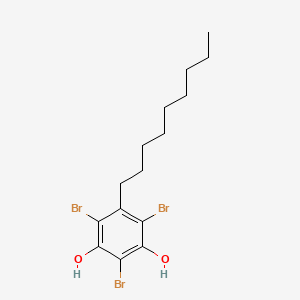
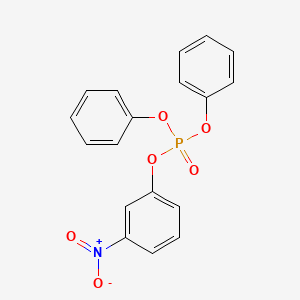
![2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol](/img/structure/B14596538.png)
![2-[(Naphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596542.png)
![N-[(2-Fluorophenyl)methyl]-N'-prop-2-en-1-ylthiourea](/img/structure/B14596554.png)
![2-Chloro-1-methyl-1h-pyrido[2,3-b]indole](/img/structure/B14596560.png)
![2-[Decyl(methyl)amino]ethan-1-ol](/img/structure/B14596563.png)

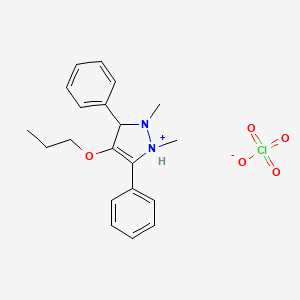
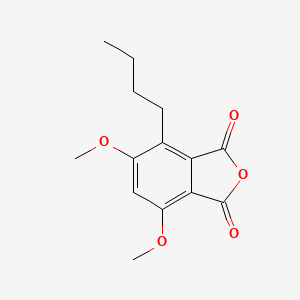

![2-(3-Chloro-5-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14596591.png)
